3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one

Catalog No.
S11626207
CAS No.
M.F
C30H39N5O3S
M. Wt
549.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hex...

Product Name

3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one

IUPAC Name

3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C30H39N5O3S

Molecular Weight

549.7 g/mol

InChI

InChI=1S/C30H39N5O3S/c1-22-7-6-8-27(23(22)2)33-13-15-34(16-14-33)28(36)9-4-3-5-12-35-29(37)25-21-24(32-17-19-38-20-18-32)10-11-26(25)31-30(35)39/h6-8,10-11,21H,3-5,9,12-20H2,1-2H3,(H,31,39)

InChI Key

KMLNVYUKYBOEGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S)C

The compound 3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one is a complex organic molecule with the molecular formula C30H39N5O3SC_{30}H_{39}N_{5}O_{3}S and a molecular weight of approximately 549.7 g/mol. This compound features a quinazoline core, which is recognized for its diverse biological activities, including potential therapeutic applications. The presence of various functional groups such as piperazine, morpholine, and thioxo moieties contributes to its unique chemical properties and biological interactions.

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, which may modify the functional groups present.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride to alter specific functional groups.
  • Substitution: The compound can participate in substitution reactions, particularly at the piperazine and morpholine rings, using alkyl halides or acyl chlorides as reagents.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

The biological activity of 3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one is largely attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may function as an agonist or antagonist, influencing neurotransmitter release and gene expression. Its structural similarity to known pharmacological agents indicates potential efficacy in treating neurological disorders or other conditions influenced by dopamine pathways.

The synthesis of this compound involves multiple steps:

  • Formation of the Piperazine Derivative: The reaction of 2,3-dimethylphenylamine with piperazine under controlled conditions yields the piperazine derivative.
  • Coupling with Hexyl Derivative: This intermediate is then coupled with a hexyl derivative such as 6-bromohexanone to create a more complex structure.
  • Cyclization and Functionalization: The final steps involve cyclization and functionalization using reagents like morpholine and thiourea under specific conditions to yield the target compound.

These synthetic routes highlight the complexity and multi-step nature of producing this molecule.

The potential applications of 3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one span various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders.
  • Research Tool: It can be utilized in research to study receptor interactions and signal transduction pathways related to dopamine.

Interaction studies are crucial for understanding how this compound affects biological systems. Preliminary data indicate that it may modulate dopamine receptor activity, influencing neurotransmitter dynamics in neuronal tissues. Further studies are needed to elucidate its mechanism of action fully and its effects on various biological targets.

Several compounds share structural or functional similarities with 3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)-2(1H)-quinolinoneContains a quinoline core; similar piperazine structureInhibits DOPA formation via dopamine D2 receptor modulation
Piperidine derivativesSimilar nitrogen-containing ring structuresPotential autotaxin inhibitors
Morpholino-containing compoundsIncorporates morpholine ringsVarious pharmacological activities including enzyme inhibition

Uniqueness

The uniqueness of 3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one lies in its specific combination of quinazoline structure with diverse substituents that potentially enhance its biological activity while providing avenues for further chemical modifications. Its complex synthesis pathway also distinguishes it from simpler analogs that may lack the same level of functional diversity.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

549.27736130 g/mol

Monoisotopic Mass

549.27736130 g/mol

Heavy Atom Count

39

Dates

Modify: 2024-08-09

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